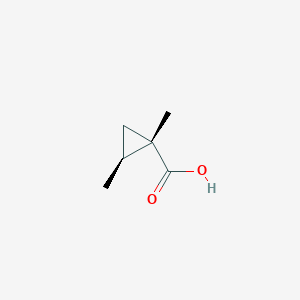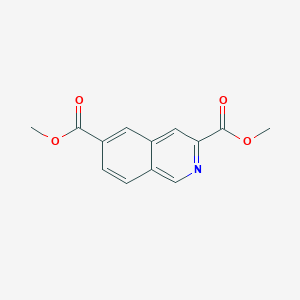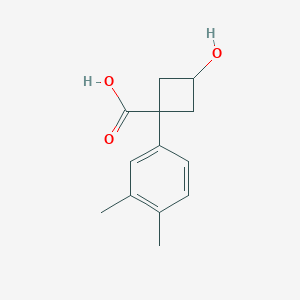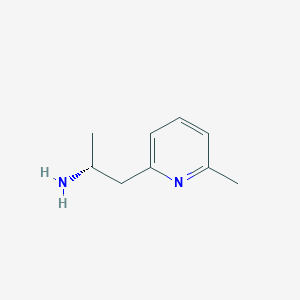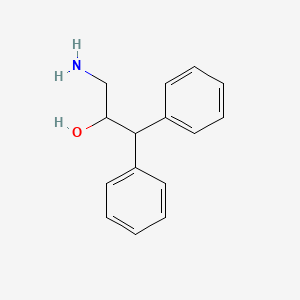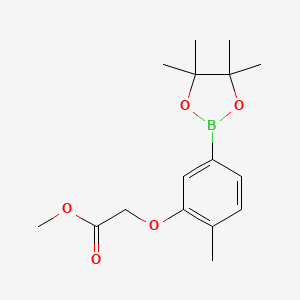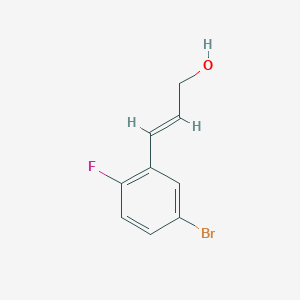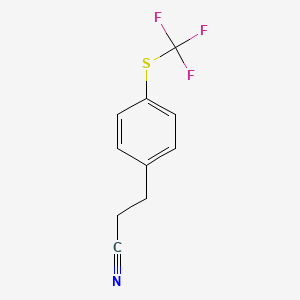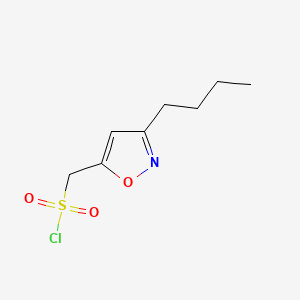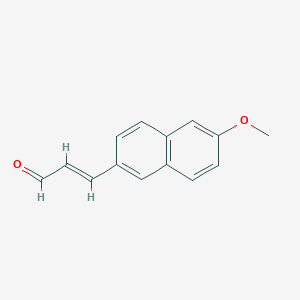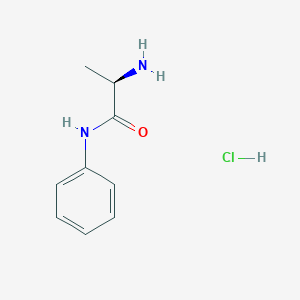
(2R)-2-amino-N-phenylpropanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-N-phenylpropanamidehydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is characterized by the presence of an amino group, a phenyl group, and a propanamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-phenylpropanamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-1-phenylpropan-1-ol and acylating agents.
Acylation Reaction: The ®-2-amino-1-phenylpropan-1-ol undergoes acylation with an acyl chloride or anhydride to form the corresponding amide.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-N-phenylpropanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the acylation and hydrochloride formation reactions under controlled conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N-phenylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-amino-N-phenylpropanamidehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N-phenylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing signaling pathways such as the MAPK or PI3K pathways.
Cellular Effects: Affecting cellular processes such as gene expression, protein synthesis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-phenylpropanamidehydrochloride: The enantiomer of (2R)-2-amino-N-phenylpropanamidehydrochloride with similar chemical properties but different biological activity.
N-phenylpropanamide: A compound with a similar structure but lacking the amino group.
2-amino-N-phenylacetamide: A compound with a similar functional group arrangement but a different carbon chain length.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(2R)-2-amino-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h2-7H,10H2,1H3,(H,11,12);1H/t7-;/m1./s1 |
InChI Key |
CTKPRJFRQXVQTG-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)


